molecular formula C20H22N2O3 B607365 Nolasiban CAS No. 1477482-19-1

Nolasiban

Cat. No.: B607365
CAS No.: 1477482-19-1
M. Wt: 338.4 g/mol
InChI Key: OLUJSZLBWZWGJT-HGBKYHTQSA-N
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Preparation Methods

Nolasiban is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of various functional groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Nolasiban undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Nolasiban has several scientific research applications, particularly in the fields of reproductive medicine and pharmacology:

Comparison with Similar Compounds

Nolasiban is compared with other oxytocin receptor antagonists such as atosiban and barusiban:

    Atosiban: Atosiban is an intravenous oxytocin receptor antagonist used to treat preterm labor.

    Barusiban: Barusiban is a subcutaneous oxytocin receptor antagonist with a longer half-life than atosiban.

This compound’s uniqueness lies in its oral administration, longer half-life, and higher selectivity for oxytocin receptors, making it a promising candidate for improving IVF outcomes .

Properties

CAS No.

1477482-19-1

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1

InChI Key

OLUJSZLBWZWGJT-HGBKYHTQSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OBE-001;  OBE001;  OBE001;  Erlosiban

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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